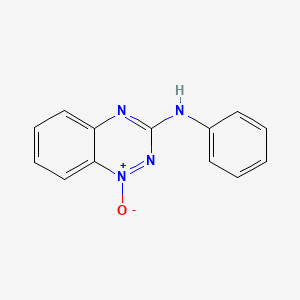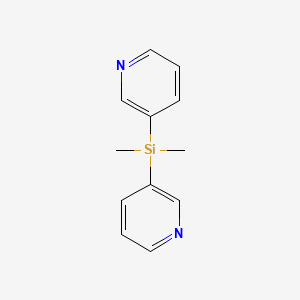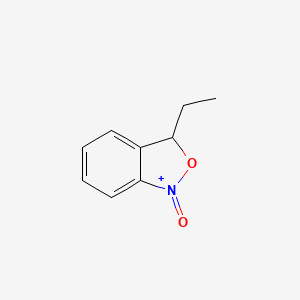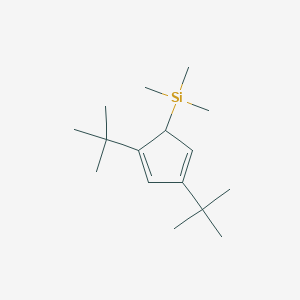
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is a halogenated organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and an iodine atom. This compound is part of the perfluoroalkyl iodides family, known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane typically involves the halogenation of a suitable perfluoroalkyl precursor. The process may include:
Fluorination: Introduction of fluorine atoms using reagents like cobalt trifluoride (CoF3) or elemental fluorine (F2).
Chlorination: Addition of chlorine atoms using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Incorporation of iodine atoms using iodine (I2) or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: Reduction of the halogen atoms to form less halogenated derivatives.
Oxidation Reactions: Oxidation to introduce oxygen-containing functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) for introducing sulfonic acid groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing halogen atoms.
Oxidation: Reagents like potassium permanganate (KMnO4) for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds and studying halogenation reactions.
Biology: Investigated for its potential effects on biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Propiedades
| 118673-04-4 | |
Fórmula molecular |
C14H16ClF12I |
Peso molecular |
574.61 g/mol |
Nombre IUPAC |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane |
InChI |
InChI=1S/C14H16ClF12I/c1-2-3-4-5-6-8(28)7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(15,26)27/h8H,2-7H2,1H3 |
Clave InChI |
MQPYHONGYJMYMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)

![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)



![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)

![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)

